molecular formula C15H20O3 B576899 (4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione CAS No. 12656-97-2

(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione

Cat. No. B576899
CAS RN: 12656-97-2
M. Wt: 248.322
InChI Key: IXMDYOSMFGVWJY-KIRGAOJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione is a natural product found in Senecio nemorensis, Senecio aegyptius, and Smyrnium olusatrum with data available.

Scientific Research Applications

Kinetic Studies and Structural Analysis

  • A study by Santos, Robert, and Valderrama (1993) investigated the acid-induced rearrangement of derivatives of this compound, providing insight into the kinetic aspects and proposing intermediates in the formation of benzofuran from adducts. This research adds to the understanding of chemical reaction mechanisms involving this compound (Santos, Robert, & Valderrama, 1993).

Structural Confirmation and Pharmaceutical Potential

  • López-Rodríguez et al. (2009) confirmed the atomic connectivity and relative stereochemistry of a compound closely related to the title compound, highlighting its pharmaceutical potential. This study contributes to the field of natural product chemistry and drug discovery (López-Rodríguez et al., 2009).

Application in Synthesis of C-Nucleosides

  • Morishita, Honmi, Ito, and Maeba (1992) described the synthesis of derivatives of this compound in their study on C-nucleosides. This research is significant for the development of new compounds in medicinal chemistry (Morishita et al., 1992).

Synthesis and Bioevaluation in Antimitotic Activity

  • Umesha, Sowbhagy, and Basavaraju (2018) conducted a synthesis and bioevaluation study, showcasing the compound's role in the development of antimitotic agents. This indicates its potential application in cancer research and treatment (Umesha, Sowbhagy, & Basavaraju, 2018).

Antimicrobial and Antifungal Activity

  • Omolo, Johnson, van Vuuren, and de Koning (2011) explored the antibacterial and antifungal activity of derivatives of this compound. Their findings contribute to the development of new antimicrobial agents (Omolo et al., 2011).

Inhibitory Properties in Corrosion Protection

  • Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, and Chung (2020) examined the use of derivatives of this compound as corrosion inhibitors, indicating its potential application in materials science and engineering (Chafiq et al., 2020).

Application in Amyloid Aggregation Inhibition

  • Choi, Seo, Son, and Kang (2004) synthesized derivatives for application as β-amyloid aggregation inhibitors, which is relevant in Alzheimer’s disease research (Choi, Seo, Son, & Kang, 2004).

properties

CAS RN

12656-97-2

Molecular Formula

C15H20O3

Molecular Weight

248.322

IUPAC Name

(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H20O3/c1-8-4-5-12(16)11-6-13-10(7-15(8,11)3)9(2)14(17)18-13/h8,11,13H,4-7H2,1-3H3/t8-,11+,13+,15+/m1/s1

InChI Key

IXMDYOSMFGVWJY-KIRGAOJCSA-N

SMILES

CC1CCC(=O)C2C1(CC3=C(C(=O)OC3C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
Reactant of Route 2
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
Reactant of Route 3
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
Reactant of Route 4
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
Reactant of Route 5
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
Reactant of Route 6
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione

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